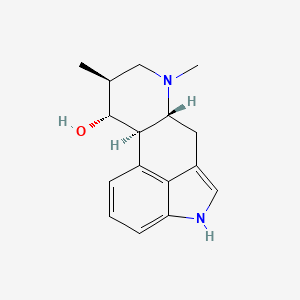

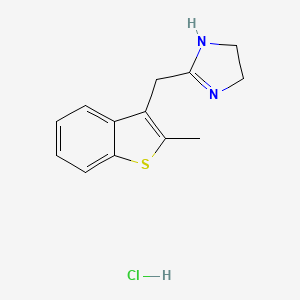

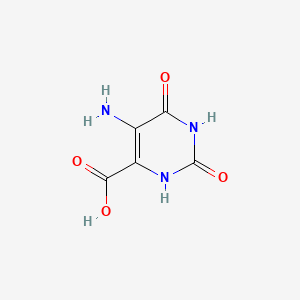

![B1194712 [(2-amino-4-hydroxy-1,3-benzothiazol-6-yl)sulfanyl]formonitrile (BT3)](/img/no-structure.png)

[(2-amino-4-hydroxy-1,3-benzothiazol-6-yl)sulfanyl]formonitrile (BT3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-amino-4-hydroxy-1,3-benzothiazol-6-yl)sulfanyl]formonitrile

Scientific Research Applications

Medicinal Chemistry and Pharmacological Properties

Benzothiazole (BTA) and its derivatives like BT3 are crucial in medicinal chemistry due to their structural diversity and pharmacological properties. These compounds are found in various natural products and pharmaceutical agents. Extensive research indicates a broad spectrum of pharmacological activities including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal agents. Particularly, BTA-based compounds are used in practice to treat various diseases with high therapeutic potency, making them a rapidly developing and active topic in medicinal chemistry (Keri, Patil, Patil & Budagumpi, 2015).

Biological Importance of Urea and Thio-Urea Benzothiazoles

Urea and thio-urea benzothiazoles (UBTs and TBTs) are compounds of significant importance in medicinal chemistry. They exhibit a broad spectrum of biological activities, making them potential therapeutic agents. For instance, Frentizole, a UBT derivative, is used for treating rheumatoid arthritis and systemic lupus erythematosus. UBTs like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides. The chemical synthesis and biological activity studies of these compounds suggest their potential as new pharmacophores for therapeutic use (Rosales-Hernández et al., 2022).

Anticancer Properties

Benzothiazole derivatives are known for their anticancer properties. These compounds act effectively against various types of cancer cell lines through multiple mechanisms. The role of BTA derivatives in inhibiting tumour-associated carbonic anhydrases (CAs) is well-studied, suggesting their potential as anticancer leads for developing agents effective against hypoxic tumors (Irfan et al., 2019).

Antifungal and Immunomodulating Activities

1,4-Benzothiazine azole derivatives (1,4-BT) exhibit significant antifungal and immunomodulating activities. They are tested for anti-Candida activity, and their antifungal activity correlates with specific chemical characteristics. Besides direct antifungal effects, 1,4-BT derivatives also show immunomodulating activity, suggesting their in vivo efficacy might be due to a combination of stimulating the immune response and direct antifungal effects (Schiaffella & Vecchiarelli, 2001).

properties

Product Name |

[(2-amino-4-hydroxy-1,3-benzothiazol-6-yl)sulfanyl]formonitrile (BT3) |

|---|---|

InChI Key |

SYJJJKLCCXFULV-UHFFFAOYSA-N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.